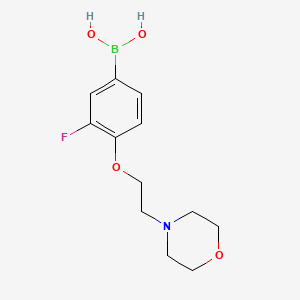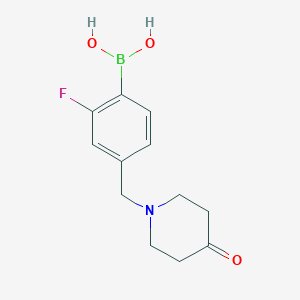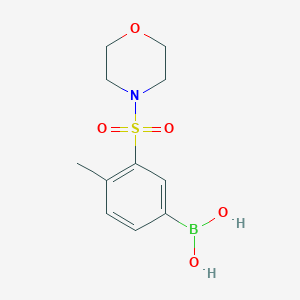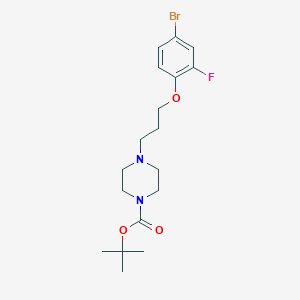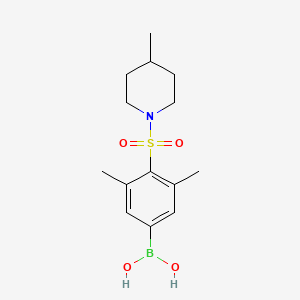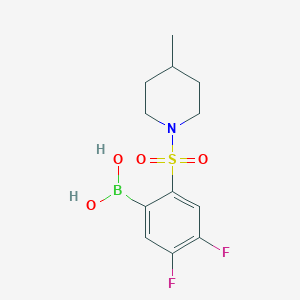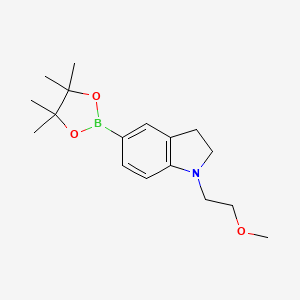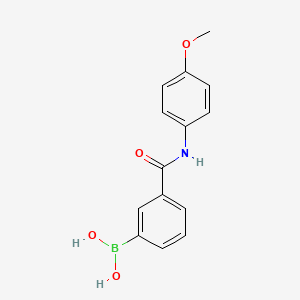![molecular formula C11H13N3O B1458675 6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one CAS No. 1708268-38-5](/img/structure/B1458675.png)
6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one
Overview
Description
6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one (THTBA) is a heterocyclic compound that is widely studied for its potential applications in the fields of medicinal chemistry and biochemistry. THTBA is a derivative of azulene, a naturally occurring bicyclic sesquiterpene. It is a synthetic compound with a number of interesting properties, such as its ability to form strong hydrogen bonds, its high solubility in a variety of solvents, and its low toxicity. THTBA has been studied for its potential applications in the pharmaceutical industry, as well as for its potential use in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and redox behavior of azulene derivatives, including compounds related to "6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one," have been extensively studied. One research discusses the preparation and electrochemical analysis of mono-, bis-, and tris[1,1,4,4,-tetracyano-2-(1-azulenyl)-3-butadienyl] chromophores binding with benzene and thiophene cores, revealing multistep electrochemical reduction properties and significant color changes under electrochemical reduction conditions (Shoji et al., 2008).
Another study focuses on the synthesis of a novel heterocyclic ring system, including derivatives of "2-thia-3,5,6,7,9-pentaazabenz[cd]azulenes," representing a new approach in the creation of heterocyclic frameworks with potential for diverse chemical applications (Tumkevičius et al., 2002).
Anticonvulsant Activity
- Research into the anticonvulsant activity of derivatives related to "6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one" has been conducted, with studies designing and synthesizing novel derivatives and evaluating their anticonvulsant effects through tests like the maximal electroshock (MES) test. These studies provide insights into the structure-activity relationships and potential therapeutic applications of these compounds (Piao et al., 2012).
Anticancer Properties
- A series of derivatives of "6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one" were synthesized and evaluated for their anticancer properties. The study aimed at synthesizing substances with potentially antitumor properties and studying their effect on a wide range of cancer types. This research highlights the importance of structural modifications for enhancing anticancer effects, demonstrating that certain derivatives exhibit high anticancer efficacy across various cancer cell lines, including leukemia, lung cancer, melanoma, and breast cancer (Demchenko et al., 2018).
properties
IUPAC Name |
4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,5,8-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-10-8-4-2-1-3-5-9(8)13-14(10)7-6-12-11/h6-7H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCXQVSFFWCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=O)NC=CN3N=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



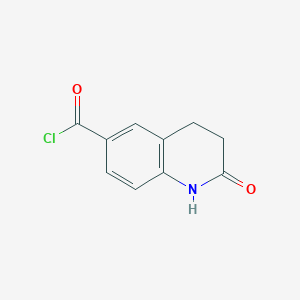
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

